Betanidin chemical structure and properties
Betanidin chemical structure and properties
This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for betanidin. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and signaling pathway visualizations.
Chemical Structure and Identity
Betanidin is a red-violet betacyanin pigment and the aglycone of betanin, the primary colorant in beetroot. Its chemical structure is characterized by a dihydroxylated indole core fused with a pyridine derivative.
Chemical Formula: C₁₈H₁₆N₂O₈[1]
IUPAC Name: (2S)-4-[2-[(2S)-2-carboxy-5,6-dihydroxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid[1]
CAS Registry Number: 2181-76-2[1]
Molecular Weight: 388.33 g/mol [1]
Physicochemical Properties
The physicochemical properties of betanidin are crucial for its stability, solubility, and biological activity. Quantitative data for these properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 388.33 g/mol | [1] |
| logP (computed) | 0.6 | [1] |
| pKa (computed) | Carboxylic Acid Groups: ~1.0 - 4.0 | Theoretical calculations |
| Solubility | Soluble in water. | [2] |
| Melting Point | Not available in the reviewed literature. | |
| Boiling Point | Not available in the reviewed literature. | |
| Stability | Stable in a pH range of 3 to 7. Susceptible to degradation by heat, light, and oxygen.[3][4][5] |
Pharmacological Properties and Mechanism of Action
Betanidin is recognized for its potent antioxidant properties, which are central to its potential therapeutic applications.
Antioxidant Activity
The primary mechanism of betanidin's antioxidant activity involves the donation of hydrogen atoms or electrons to neutralize free radicals. The 5,6-dihydroxyl moiety on the indole ring is critical for this activity. The antioxidant mechanism can proceed through several pathways:
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Hydrogen Atom Transfer (HAT): Direct donation of a hydrogen atom to a free radical.[2][6]
-
Sequential Proton Loss Electron Transfer (SPLET): The molecule first loses a proton, and the resulting anion then donates an electron to the free radical.[2][6]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred to the free radical, followed by the transfer of a proton.[2][6]
The antioxidant capacity of betanidin is influenced by the pH of the surrounding medium.
Therapeutic Potential
Research on betalains, including betanidin, suggests a range of potential therapeutic uses:
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Anti-inflammatory Effects: By scavenging reactive oxygen species, betanidin can mitigate inflammatory responses.
-
Anticancer Properties: Studies on betalains have shown potential in inhibiting the growth of various cancer cell lines.
-
Cardioprotective Effects: The antioxidant properties of betanidin may help protect against oxidative stress-related cardiovascular damage.
-
Antidiabetic Effects: Some studies on betalains suggest a role in regulating blood glucose levels.
Signaling Pathways
While much of the detailed research on signaling pathways has been conducted on betanin, the aglycone nature of betanidin suggests it is a key player in these mechanisms following the hydrolysis of betanin. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary target. Betanin has been shown to induce the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant and detoxification enzymes.
Experimental Protocols
This section outlines generalized methodologies for the extraction, synthesis, analysis, and biological evaluation of betanidin, based on common practices in the field.
Extraction of Betanidin from Natural Sources
Betanidin is typically obtained by the hydrolysis of betanin, which is extracted from sources like beetroot.
Methodology:
-
Extraction of Betanin: Homogenize fresh beetroot with an acidified aqueous or ethanolic solvent.
-
Clarification: Filter or centrifuge the homogenate to remove solid plant material.
-
Purification of Betanin: The crude extract can be purified using techniques like column chromatography or solid-phase extraction (SPE).
-
Hydrolysis: Subject the purified betanin to acid hydrolysis (e.g., with HCl) or enzymatic hydrolysis (e.g., with β-glucosidase) to cleave the glucose moiety.
-
Purification of Betanidin: Purify the resulting betanidin using preparative high-performance liquid chromatography (HPLC).
Chemical Synthesis
The chemical synthesis of betanidin is complex and not commonly performed due to the availability of natural sources. It generally involves the condensation of betalamic acid with cyclo-DOPA.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
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Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV-Vis detector at approximately 535 nm for betacyanins.
-
Mass Spectrometry (MS) Coupling: HPLC coupled with MS (LC-MS/MS) is used for definitive identification and structural elucidation, monitoring for the parent ion of betanidin and its characteristic fragment ions.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used for the structural characterization of purified betanidin.[9][10][11]
In Vitro Biological Assays
Antioxidant Activity Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of betanidin to scavenge the DPPH radical, monitored by the decrease in absorbance at ~517 nm.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Measures the scavenging of the ABTS radical cation, with absorbance read at ~734 nm.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Evaluates the capacity of betanidin to protect a fluorescent probe from oxidative degradation.
Anticancer Activity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell viability and proliferation in cancer cell lines treated with betanidin.
-
Apoptosis Assays: Techniques like flow cytometry with Annexin V/propidium iodide staining can be used to determine if betanidin induces apoptosis in cancer cells.
Anti-inflammatory Assays:
-
Measurement of Nitric Oxide (NO) Production: In lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), the effect of betanidin on NO production can be measured using the Griess reagent.
-
Cytokine Quantification: Enzyme-linked immunosorbent assays (ELISAs) can be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants after treatment with betanidin.
Conclusion
Betanidin is a promising natural compound with significant antioxidant properties and a range of potential therapeutic applications. This guide provides a foundational understanding of its chemical and pharmacological characteristics for professionals in research and drug development. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully realize its therapeutic potential.
References
- 1. Betanidin | C18H16N2O8 | CID 137218006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of Antioxidant Activity of Betanin, Betanidin and Respective C15-Epimers via Shape Theory, Molecular Dynamics, Density Functional Theory and Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. scispace.com [scispace.com]
- 5. Stabilization of betalains by encapsulation—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Mass Spectrometric Fragmentation and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Betalainic Fingerprinting: Identification of Betalains in Red Pitaya - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural investigations on betacyanin pigments by LC NMR and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural investigations on betacyanin pigments by LC NMR and 2D NMR spectroscopy: Institute of Food Science and Biotechnology [ilb.uni-hohenheim.de]
